Comparative In Vitro Potency of PAF vs. Conventional Antifungals Against Aspergillus fumigatus
PAF demonstrates in vitro potency against the clinically relevant mold Aspergillus fumigatus that is comparable to or exceeds that of established antifungal drugs. In a comparative study, the minimum inhibitory concentration (MIC) of PAF was found to be 4 µM, which is equivalent to the MICs of amphotericin B and caspofungin, and lower than those of itraconazole (6 µM) and voriconazole (12 µM) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | PAF: 4 µM |
| Comparator Or Baseline | Amphotericin B: 4 µM; Caspofungin: 4 µM; Itraconazole: 6 µM; Voriconazole: 12 µM |
| Quantified Difference | PAF MIC is 33% lower than itraconazole (6 vs. 4 µM) and 67% lower than voriconazole (12 vs. 4 µM). PAF MIC is equivalent to amphotericin B and caspofungin. |
| Conditions | In vitro broth microdilution assay against Aspergillus fumigatus |
Why This Matters
This data positions PAF as a potent alternative to front-line azoles and echinocandins, offering equivalent or superior growth inhibition against a key pathogen, which is a critical differentiator for users screening new antifungal candidates.
- [1] Marx, F., et al. (2008). The Penicillium chrysogenum antifungal protein PAF, a promising tool for the development of new antifungal therapies and fungal cell biology studies. Cellular and Molecular Life Sciences, 65(3), 445-454. doi:10.1007/s00018-007-7364-8 View Source
